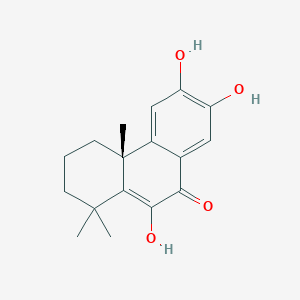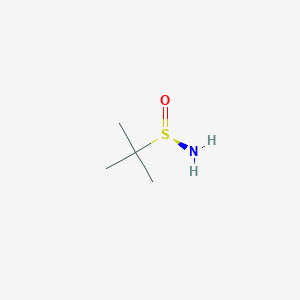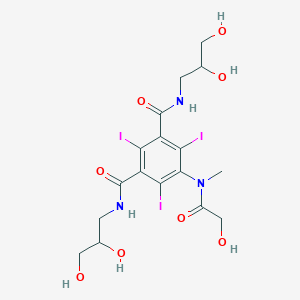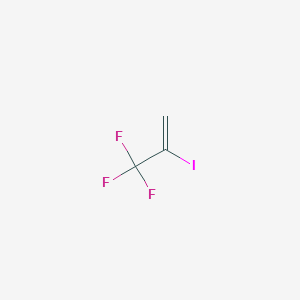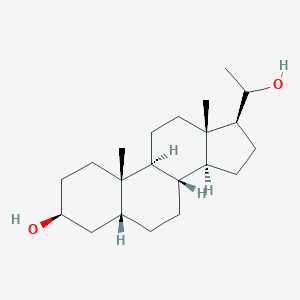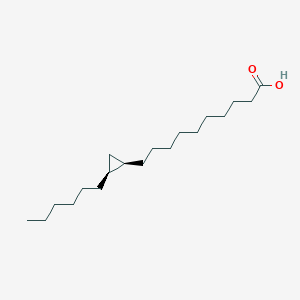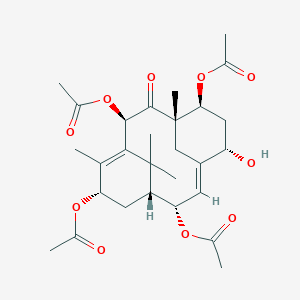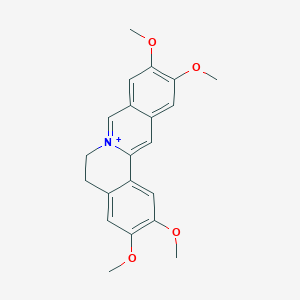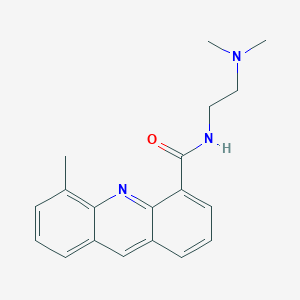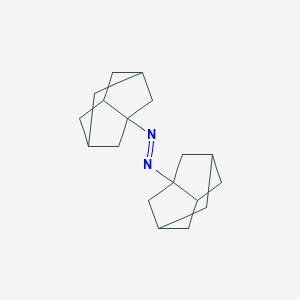![molecular formula C30H32ClN3O.ClH.H2O B026798 4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride CAS No. 110406-46-7](/img/structure/B26798.png)
4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride is not fully understood. However, it has been suggested that the compound may act as a selective serotonin reuptake inhibitor (SSRI) and/or a serotonin-norepinephrine reuptake inhibitor (SNRI).
Biochemical and Physiological Effects:
Studies have shown that the compound has a significant effect on the levels of serotonin and norepinephrine in the brain. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride in lab experiments is its potential as a therapeutic agent for the treatment of neurological disorders. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride. One potential direction is to further investigate its mechanism of action and optimize its therapeutic potential for the treatment of neurological disorders. Another direction is to explore its potential as a tool for studying the role of serotonin and norepinephrine in the brain. Additionally, further studies could investigate its potential as a therapeutic agent for other disorders such as chronic pain and addiction.
In conclusion, 4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride is a promising compound with potential applications in various fields, particularly in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride involves the reaction of 4-(4-chlorobenzyl)phthalazin-1-one with 1-(3-phenylpropyl)azepane in the presence of hydrochloric acid. The resulting compound is then purified by recrystallization from ethanol to obtain the hydrochloride salt.
Applications De Recherche Scientifique
The compound has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as depression and anxiety.
Propriétés
Numéro CAS |
110406-46-7 |
|---|---|
Nom du produit |
4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride |
Formule moléculaire |
C30H32ClN3O.ClH.H2O |
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C30H32ClN3O.ClH/c31-25-16-14-24(15-17-25)22-29-27-12-4-5-13-28(27)30(35)34(32-29)26-11-7-20-33(21-18-26)19-6-10-23-8-2-1-3-9-23;/h1-5,8-9,12-17,26H,6-7,10-11,18-22H2;1H |
Clé InChI |
MMEXHXQMSBROSR-UHFFFAOYSA-N |
SMILES |
C1CC(CCN(C1)CCCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl |
SMILES canonique |
C1CC(CCN(C1)CCCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl |
Synonymes |
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(3-phen ylpropyl)-1H-azepin-4-yl)-, hydrochloride, hydrate (1:1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)
